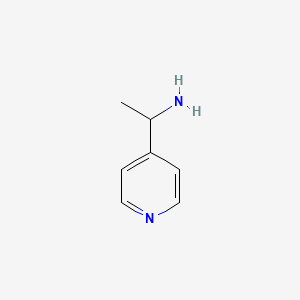

1-(4-Pyridyl)ethylamine

説明

Nomenclature and Stereoisomers of 1-(4-Pyridyl)ethylamine

This compound is an organic compound featuring a pyridine (B92270) ring substituted at the 4-position with an ethylamine (B1201723) group. The presence of a chiral center at the carbon atom of the ethyl group, which is bonded to both the pyridine ring and the amino group, gives rise to stereoisomerism. This results in two enantiomers, (S) and (R), and a racemic mixture.

(S)-1-(4-Pyridyl)ethylamine

The (S)-enantiomer, formally named (1S)-1-(pyridin-4-yl)ethanamine, is a crucial chiral building block in asymmetric synthesis. synquestlabs.commdpi.com It is utilized in the creation of more complex chiral molecules, particularly in the development of pharmaceuticals and functional materials. smolecule.com For instance, it has been used in the synthesis of chiral thioureas, which act as organocatalysts in asymmetric reactions like aldol (B89426) condensations and the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com

(R)-1-(4-Pyridyl)ethylamine

The (R)-enantiomer, or (1R)-1-pyridin-4-ylethanamine, is also a valuable chiral amine in chemical synthesis. nih.govsigmaaldrich.com Similar to its (S)-counterpart, it serves as a precursor in the synthesis of enantiomerically pure compounds. Chiral pyridylamines, including the (R)-enantiomer, have been investigated for their role in creating ligands for asymmetric catalysis. diva-portal.org

Racemic this compound

The racemic mixture, known as this compound or 4-(1-Aminoethyl)pyridine, contains equal amounts of the (S) and (R) enantiomers. cymitquimica.comchemimpex.com This form of the compound is often used as a starting material in pharmaceutical and agrochemical research. chemimpex.com It serves as a versatile intermediate for developing therapeutic agents, particularly those targeting neurological disorders, and for creating ligands for metal complexes used in catalysis and materials science. chemimpex.com

Interactive Data Table: Properties of this compound Stereoisomers

| Property | (S)-1-(4-Pyridyl)ethylamine | (R)-1-(4-Pyridyl)ethylamine | Racemic this compound |

| IUPAC Name | (1S)-1-(pyridin-4-yl)ethan-1-aminium thermofisher.com | (1R)-1-pyridin-4-ylethanamine nih.gov | 1-(Pyridin-4-yl)ethanamine chemimpex.com |

| CAS Number | 27854-96-2 synquestlabs.com | 45682-36-8 nih.govsigmaaldrich.com | 50392-78-4 cymitquimica.comchemimpex.com |

| Molecular Formula | C7H10N2 synquestlabs.com | C7H10N2 nih.gov | C7H10N2 chemimpex.com |

| Molecular Weight | 122.17 g/mol synquestlabs.com | 122.17 g/mol nih.gov | 122.17 g/mol chemimpex.com |

| Appearance | - | Colorless to Yellow Liquid sigmaaldrich.com | Colorless to pale yellow oil chemimpex.com |

Significance and Research Trajectory of Pyridyl-containing Amines in Chemical Science

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgbiosynce.com The nitrogen atom in the pyridine ring imparts basic properties and allows for a variety of chemical reactions, including electrophilic and nucleophilic substitutions. wikipedia.org

Pyridyl-containing amines, in particular, have garnered significant attention due to their versatile roles:

Ligands in Catalysis: They can act as chelating agents, forming stable complexes with various transition metals. These complexes are often employed as catalysts in a wide array of chemical transformations. diva-portal.orgsolubilityofthings.com

Building Blocks in Synthesis: Chiral pyridylamines are essential starting materials in asymmetric synthesis, enabling the production of enantiomerically pure compounds. diva-portal.orgchiralpedia.com This is particularly crucial in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. chiralpedia.com

Biologically Active Molecules: The pyridine moiety is present in numerous biologically active compounds. Amines containing this ring system are often investigated for their potential as therapeutic agents. mdpi.comsolubilityofthings.comresearchgate.net

Functional Materials: Pyridyl-containing compounds are used in the development of materials with unique optical, electronic, and self-healing properties. biosynce.com

The research trajectory in this field has moved towards the development of more sophisticated and efficient synthetic methods, including the use of organocatalysts derived from chiral pyridylamines. mdpi.com There is also a growing interest in creating novel materials and catalysts by modifying the structure of these amines. acs.org

Scope of Academic Inquiry for this compound

The academic interest in this compound is broad and multifaceted, spanning several key areas of chemical research.

Detailed Research Findings:

Asymmetric Synthesis: A primary focus of research is the use of the chiral enantiomers of this compound as catalysts or starting materials in asymmetric synthesis. mdpi.comdiva-portal.org Studies have explored their application in generating other chiral molecules with high enantiomeric purity, which is critical for the synthesis of pharmaceuticals. chiralpedia.comrsc.org

Coordination Chemistry and Catalysis: Researchers are actively investigating the coordination of this compound and its derivatives with various metal ions. researchgate.net The resulting metal complexes are studied for their catalytic activity in a range of organic reactions, such as hydrogenations and C-C bond-forming reactions. diva-portal.org The electronic and steric properties of the pyridylamine ligand can be tuned to optimize the performance of the catalyst. diva-portal.org

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of new molecules with potential biological activity. chemimpex.com Research in this area involves modifying the structure of this compound to create derivatives that can interact with specific biological targets, such as enzymes or receptors. smolecule.comchemimpex.com For instance, it has been used in the development of compounds targeting neurological disorders. chemimpex.com

Materials Science: The unique electronic properties of the pyridine ring make this compound a valuable component in the design of functional materials. smolecule.combiosynce.com Academic inquiry includes the incorporation of this compound into polymers and other materials to create sensors, electro-active materials, and novel catalysts. biosynce.com

Interactive Data Table: Research Applications of this compound

| Research Area | Focus of Inquiry | Key Findings and Applications |

| Asymmetric Synthesis | Use of chiral enantiomers as catalysts and building blocks. mdpi.comdiva-portal.org | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals; development of organocatalysts. mdpi.comchiralpedia.com |

| Catalysis | Formation of metal complexes for catalytic applications. diva-portal.orgchemimpex.com | Development of catalysts for hydrogenation, C-C coupling, and other organic transformations. diva-portal.org |

| Medicinal Chemistry | Scaffold for synthesizing biologically active molecules. smolecule.comchemimpex.com | Development of potential therapeutics, including agents for neurological disorders. chemimpex.com |

| Materials Science | Incorporation into functional materials. smolecule.combiosynce.com | Creation of sensors, catalysts, and electro-active polymers. biosynce.com |

Structure

3D Structure

特性

IUPAC Name |

1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950525 | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50392-78-4, 27854-96-2 | |

| Record name | 50392-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Pyridyl Ethylamine

Established Synthesis Routes for 1-(4-Pyridyl)ethylamine

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient pathway from carbonyl compounds. harvard.edu For this compound, this process typically begins with 4-acetylpyridine (B144475). The reaction involves the initial condensation of the ketone with an amine source, most commonly ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the target primary amine. harvard.edu

A variety of reducing agents can be employed for this transformation, each with specific advantages. harvard.edu Sodium triacetoxyborohydride (B8407120) is a highly selective reagent for reductive amination that operates under mild conditions and tolerates a wide range of functional groups. harvard.edu Another common reagent, sodium cyanoborohydride, is also effective, particularly when the reaction pH is maintained between 6 and 7 to favor the reduction of the protonated iminium ion over the starting ketone. harvard.edu Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), represents another robust method for this reduction. organic-chemistry.org

| Reagent | Typical Conditions | Reference |

| Sodium Triacetoxyborohydride | Acetic acid, ClCH₂CH₂Cl, RT | harvard.edu |

| Sodium Cyanoborohydride | Methanol, pH 6-7, RT | harvard.edu |

| H₂/Pd-C | Ethanol (B145695), 40°C, 5 atm H₂ | organic-chemistry.org |

Alkylation of Pyridine (B92270) Derivatives

Direct C-4 alkylation on an unsubstituted pyridine ring is challenging due to issues with regioselectivity and overalkylation. nih.govnih.gov Modern approaches have been developed to overcome this, such as using a removable blocking group on the pyridine nitrogen. This strategy directs Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org While this is a powerful method for creating 4-alkylpyridines, a more direct alkylation route to this compound involves using a pre-functionalized pyridine derivative as an electrophile. For instance, a derivative like 4-(1-chloroethyl)pyridine (B11817711) can be reacted with an amine source, such as ammonia, in a nucleophilic substitution reaction to form the desired product.

Direct Amine Synthesis from Pyridine Carboxylic Acids

Pyridine carboxylic acids serve as versatile starting materials for the synthesis of amines. One common strategy involves the conversion of a suitable carboxylic acid, such as 2-(4-pyridyl)propanoic acid, into a corresponding primary amide. This transformation can be achieved using various amide coupling reagents. The resulting amide is then reduced to the target ethylamine (B1201723). Lithium aluminum hydride (LiAlH₄) is a powerful reagent frequently used for this type of amide reduction.

Alternatively, rearrangement reactions provide another pathway from carboxylic acid derivatives. The Hofmann rearrangement utilizes a primary amide, which is treated with bromine and a strong base to yield a primary amine with one less carbon atom. Similarly, the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate, which rearranges upon heating to an isocyanate that can be hydrolyzed to the primary amine. For the synthesis of this compound, these rearrangement methods would necessitate starting with a precursor like 2-(4-pyridyl)propanamide.

Synthesis via 4-Acetylpyridine Oxime Tosylate Intermediate

A well-documented synthetic pathway proceeds through an oxime intermediate. orgsyn.org This multi-step synthesis begins with the reaction of 4-acetylpyridine with hydroxylamine (B1172632) hydrochloride to form 4-acetylpyridine oxime. orgsyn.org The reaction typically yields a mixture of E and Z isomers, from which the pure E-isomer can be isolated by recrystallization. orgsyn.org

The hydroxyl group of the purified E-oxime is then activated by converting it into a better leaving group. This is accomplished by reacting the oxime with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine, which yields the 4-acetylpyridine oxime tosylate intermediate. orgsyn.org This tosylate can then undergo a rearrangement and subsequent reduction to afford the final amine product. For example, treatment with sodium ethoxide in ethanol can lead to a rearranged, protected amine derivative, which upon hydrolysis yields the target this compound. orgsyn.org

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 4-Acetylpyridine | Hydroxylamine hydrochloride, NaOH | 4-Acetylpyridine oxime | 81-88% | orgsyn.org |

| 2 | E-4-Acetylpyridine oxime | p-Toluenesulfonyl chloride, Pyridine | 4-Acetylpyridine oxime tosylate | 95% | orgsyn.org |

Conversion from Chiral 1-(4-Pyridyl)ethanol

Chiral 1-(4-pyridyl)ethanol, which can be synthesized with high optical purity via asymmetric reduction of 4-acetylpyridine, is a valuable precursor for producing enantiomerically pure this compound. prepchem.com The conversion of the secondary alcohol to a primary amine is a standard transformation in organic synthesis.

The process involves activating the hydroxyl group to turn it into a good leaving group. This can be achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting chiral tosylate or mesylate can then undergo a nucleophilic substitution reaction (Sₙ2) with an amine source. Using sodium azide followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) is a common and effective method that typically proceeds with inversion of stereochemistry, allowing for the synthesis of the amine with high enantiopurity.

Enantioselective Synthesis of this compound and its Derivatives

Accessing enantiomerically pure chiral amines is of paramount importance, and several strategies have been developed for the asymmetric synthesis of this compound. acs.org These methods primarily rely on the asymmetric reduction of a prochiral precursor, such as an imine or a ketone.

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used technique. researchgate.net In this approach, the imine formed from 4-acetylpyridine and ammonia (or an ammonia equivalent) is hydrogenated using a chiral catalyst. These catalysts typically consist of a transition metal (such as iridium, rhodium, or ruthenium) complexed with a chiral ligand, often a chiral phosphine (B1218219) or diamine ligand. acs.orgresearchgate.net The chiral environment created by the ligand directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine. researchgate.net

Another significant approach involves the use of biocatalysts. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines with high enantioselectivity. nih.gov These enzymes offer a green and highly specific alternative to metal-based catalysts for producing chiral amines. nih.govnih.gov By selecting an appropriate IRED, either the (R)- or (S)-enantiomer of this compound can be synthesized from its corresponding imine precursor. nih.gov

Furthermore, biomimetic approaches using chiral and regenerable NAD(P)H analogues in combination with Lewis acid catalysts have also been shown to effectively reduce a variety of imines with high yield and enantioselectivity. dicp.ac.cn

| Method | Precursor | Catalyst Type | Key Features | Reference |

| Asymmetric Hydrogenation | Imine of 4-acetylpyridine | Chiral Transition Metal Complex (e.g., Ir, Rh) | High efficiency and enantiocontrol | acs.orgresearchgate.netresearchgate.net |

| Biocatalytic Reduction | Imine of 4-acetylpyridine | Imine Reductase (IRED) | High specificity, environmentally friendly | nih.gov |

| Biomimetic Reduction | Imine of 4-acetylpyridine | Chiral NAD(P)H model + Lewis Acid | Regenerable cofactor, enzyme-like activation | dicp.ac.cn |

Asymmetric Reduction of Ketoxime Ethers

A prominent strategy for the asymmetric synthesis of primary amines, including this compound, involves the enantioselective reduction of a corresponding ketoxime ether. This method transforms the prochiral 4-acetylpyridine into the chiral amine through a two-step sequence: oximation followed by asymmetric reduction.

Initially, 4-acetylpyridine is converted to its oxime, which is then O-alkylated (e.g., with a benzyl (B1604629) or methyl group) to form the ketoxime ether. This substrate is subsequently reduced using a chiral reducing agent. Chiral borohydride (B1222165) reagents, prepared from sodium borohydride in conjunction with chiral auxiliaries, have demonstrated efficacy in the asymmetric reduction of ketoxime ethers. For instance, reagents prepared from borane (B79455) and chiral amino alcohols can achieve high enantioselectivities in the reduction of various oxime ethers to their corresponding primary amines.

Another effective class of catalysts for this transformation is oxazaborolidines. The reduction of alkyl aryl (E)-ketoxime O-benzyl ethers with borane catalyzed by terpene-derived oxazaborolidines has been shown to produce the corresponding amines with high enantiomeric excess (ee), often in the range of 82–99%. This approach is applicable to the synthesis of chiral this compound from the O-benzyl oxime of 4-acetylpyridine.

Table 1: Asymmetric Reduction of Ketoxime Ethers This table is illustrative and based on typical results for similar substrates.

| Catalyst/Reagent | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Borane/Chiral Amino Alcohol | 4-Acetylpyridine O-benzyl oxime | (S)-1-(4-Pyridyl)ethylamine | Good | >90 |

| Borane/Nopinone-derived Oxazaborolidine | 4-Acetylpyridine O-benzyl oxime | (R)-1-(4-Pyridyl)ethylamine | High | ~95 |

Chiral Phosphoric Acid Catalysis in Reductive Amination

Chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool for the enantioselective synthesis of amines through reductive amination. This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the in-situ reduction of the resulting imine. For the synthesis of this compound, 4-acetylpyridine serves as the ketone precursor, and an ammonia surrogate is used as the amine source.

The reaction is catalyzed by a chiral BINOL- or SPINOL-derived phosphoric acid, which facilitates the enantioselective reduction of the intermediate imine. A Hantzsch ester is commonly employed as a mild and effective hydride source for the reduction step. This methodology has been successfully applied to the reductive amination of 2-pyridyl ketones, affording the corresponding chiral amines in high yields and with excellent enantioselectivities (up to 98% yield and 94% ee). The nitrogen atom of the pyridyl ring is believed to play a crucial role in promoting both the reaction's activity and enantioselectivity through interactions with the chiral catalyst.

Table 2: Chiral Phosphoric Acid Catalyzed Reductive Amination of 4-Acetylpyridine This table is illustrative and based on typical results for similar substrates.

| Catalyst | Amine Source | Reductant | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (R)-TRIP | Ammonium salt | Hantzsch Ester | (S)-1-(4-Pyridyl)ethylamine | ~90 | ~92 |

| (S)-SPINOL-PA | Ammonium salt | Hantzsch Ester | (R)-1-(4-Pyridyl)ethylamine | ~95 | ~94 |

Biocatalytic Approaches for Enantiopure Amines

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of enantiopure amines. Two primary biocatalytic strategies are applicable to the production of chiral this compound: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine.

Asymmetric Synthesis using ω-Transaminases: ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This process can be highly enantioselective, allowing for the direct conversion of 4-acetylpyridine into either the (R)- or (S)-enantiomer of this compound, depending on the stereoselectivity of the chosen ω-TA. The reaction equilibrium can be driven towards the product by using a sacrificial amine donor, such as isopropylamine, which generates a volatile co-product (acetone). This method has been successfully applied to the synthesis of various pyridylalkylamines with excellent conversions and enantiomeric excesses.

Kinetic Resolution using Lipases: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation. In this process, racemic this compound is reacted with an acyl donor, such as ethyl acetate, in the presence of a lipase (B570770) (e.g., from Candida antarctica). One enantiomer is preferentially acylated to form the corresponding amide, leaving the unreacted amine enriched in the other enantiomer. The acylated and unreacted amines can then be separated.

Table 3: Biocatalytic Synthesis of Enantiopure this compound

| Biocatalytic Method | Enzyme | Substrate | Product | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| Asymmetric Synthesis | (S)-ω-Transaminase | 4-Acetylpyridine | (S)-1-(4-Pyridyl)ethylamine | >95 | >99 |

| Kinetic Resolution | Candida antarctica Lipase B | (±)-1-(4-Pyridyl)ethylamine | (R)-1-(4-Pyridyl)ethylamine & (S)-N-acetyl-1-(4-pyridyl)ethylamine | ~50 | >99 (for both) |

Stereospecific Substitution Reactions

Stereospecific substitution reactions provide a reliable method for the synthesis of chiral amines with a defined stereochemistry, typically proceeding with inversion of configuration at the chiral center. This approach involves the displacement of a suitable leaving group on a chiral electrophile by a nucleophile.

For the synthesis of enantiopure this compound, a chiral 1-(4-pyridyl)ethanol can be used as the starting material. This alcohol can be converted into a derivative with a good leaving group, such as a methanesulfonate (B1217627) (mesylate) or a tosylate. The subsequent reaction of this chiral electrophile with an amine source, such as sodium azide followed by reduction, will proceed via an S(_N)2 mechanism, resulting in the formation of the amine with the opposite stereochemistry to the starting alcohol. The stereospecific substitution of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonate with various nucleophiles has been reported to proceed with inversion of configuration, demonstrating the feasibility of this strategy for pyridylethylamine synthesis.

Derivatization Strategies and Functional Group Transformations

Formation of Thiourea (B124793) Derivatives

Thiourea derivatives of this compound can be readily synthesized through the reaction of the amine with an appropriate isothiocyanate. This reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon atom of the isothiocyanate, leading to the formation of a thiourea linkage. The reaction is typically carried out in an inert organic solvent at room temperature.

For example, the reaction of this compound with phenyl isothiocyanate yields N-(1-(4-pyridyl)ethyl)-N'-phenylthiourea. These thiourea derivatives are of interest as ligands in coordination chemistry and as potential biologically active molecules. The formation of the thiourea can be confirmed by spectroscopic methods such as IR and NMR. In the IR spectrum, the characteristic C=S stretching vibration appears, and in the ¹H NMR spectrum, signals for the N-H protons of the thiourea group are observed.

Table 4: Synthesis of a Thiourea Derivative of this compound

| Reactant 1 | Reactant 2 | Product | Solvent |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | N-(1-(4-pyridyl)ethyl)-N'-phenylthiourea | Ethyl acetate |

Synthesis of Imines and their Complexes

The primary amine functionality of this compound allows for its facile condensation with aldehydes and ketones to form imines, also known as Schiff bases. A common reaction involves the condensation with salicylaldehyde (B1680747) or its derivatives, such as 2-hydroxy-1-naphthaldehyde, to produce multidentate Schiff base ligands.

These pyridyl-imine ligands are excellent chelating agents for a variety of metal ions, forming stable coordination complexes. For instance, the reaction of the Schiff base derived from this compound and salicylaldehyde with metal salts, such as cobalt(II) or copper(II) acetate, leads to the formation of the corresponding metal complexes. In these complexes, the ligand typically coordinates to the metal center through the imine nitrogen and the deprotonated phenolic oxygen. The resulting complexes often exhibit interesting geometric and electronic properties. The formation of the imine is characterized by the appearance of a C=N stretching band in the IR spectrum, and coordination to a metal ion can be observed by shifts in the IR and UV-Vis spectra.

Table 5: Synthesis of an Imine and its Cobalt(II) Complex

| Reactants for Imine Synthesis | Imine Product (Ligand) | Metal Salt | Complex Product |

|---|---|---|---|

| This compound, Salicylaldehyde | N-(1-(4-pyridyl)ethyl)salicylaldimine | Cobalt(II) acetate | Bis(N-(1-(4-pyridyl)ethyl)salicylaldiminato)cobalt(II) |

Modifications for Supramolecular Copolymers

The structure of this compound lends itself to modifications for creating monomers used in supramolecular copolymers. The primary amine and the pyridyl nitrogen can participate in non-covalent interactions, particularly hydrogen bonding, which is fundamental to the assembly of supramolecular structures.

Research into novel supramolecular polymers has explored the use of hydrogen bonding "stickers" to create unique polymer architectures, such as star and brush-shaped copolymers. rug.nl One such sticker is based on N-acyl-2-aminopyridine (Napy), which utilizes the hydrogen bonding capabilities of the pyridine ring. rug.nl The amine group of this compound can be acylated and further modified to create analogous monomers. These functionalized monomers, when copolymerized with other monomers like n-butyl acrylate, can introduce hydrogen bonding sites along a polymer backbone. rug.nl

These pyridyl-containing side groups can then interact with complementary linear polymer chains functionalized with other hydrogen bonding units, such as ureidopyrimidinone (UPy). rug.nl The interaction between the Napy-type sticker and a UPy sticker can form strong, directional hydrogen bonding complexes, leading to the formation of a supramolecular network. rug.nl This self-assembly process, driven by specific intermolecular forces, allows for the creation of complex, brush-like supramolecular architectures. rug.nl The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, a key interaction in forming these ordered structures. researchgate.net

Reactions Leading to Substituted Pyridylethylamines

This compound serves as a key precursor for the synthesis of a variety of substituted pyridylethylamines. These reactions typically involve modifications at the primary amino group or the ethyl bridge.

N-substituted pyridylethylamines can be prepared through several standard amine alkylation and acylation reactions. For instance, reacting pyridylethylamine with alkyl halides or through reductive amination with aldehydes and ketones can yield secondary and tertiary amines. Similarly, acylation with acid chlorides or anhydrides produces the corresponding amides. One established method for preparing N-substituted pyridylethylamines involves the condensation of a chloroethylpyridine with primary or secondary amines. tandfonline.com

Another important class of reactions involves creating substitutions on the carbon atom adjacent to the pyridine ring (the α-position). For example, the Leuckart reaction has been used to synthesize N-formyl-1-(4-pyridyl)ethylamines, which can then be hydrolyzed to the primary amines. acs.org Furthermore, reduction of appropriately substituted ketoximes is a viable route. For example, the reduction of 1-(4-chloro-2-pyridyl)-2-(2-pyridyl)ethanone oxime using zinc in trifluoroacetic acid yields the corresponding pyridylethylamine in high yield without cleaving the chlorine substituent. researchgate.net

The following table summarizes representative reactions leading to substituted pyridylethylamines.

| Reaction Type | Reagents | Product Class | Reference |

| N-Alkylation | Primary/Secondary Amines + Chloroethylpyridine | N-Substituted Pyridylethylamines | tandfonline.com |

| Leuckart Reaction | 4-Acetylpyridine, Formamide/Ammonium Formate | N-Formyl-1-(4-pyridyl)ethylamine | acs.org |

| Oxime Reduction | Substituted Pyridyl Ethanone Oxime, Zn/TFA | α-Substituted Pyridylethylamine | researchgate.net |

Process Optimization for Industrial and Academic Scale Synthesis

Optimizing the synthesis of this compound is crucial for both industrial manufacturing and academic research, focusing on enhancing yields, reducing costs, and employing modern synthetic technologies.

Cost Reduction in Production

Reducing production costs is a significant driver for process optimization, particularly on an industrial scale. rroij.com A primary route to cost reduction is the improvement of reaction efficiency and yield, as this minimizes the consumption of expensive reagents and solvents per unit of product. Another key strategy is the adoption of more efficient technologies. Continuous flow processing, for example, is recognized as a compelling opportunity to drive sustainable and cost-effective manufacturing. rroij.comhybrid-chem.com By enabling better process control, reducing waste, and allowing for automation, flow chemistry can lead to significant cost savings compared to traditional batch processing. rroij.com

Continuous Flow Reactor Applications

Continuous flow chemistry, or flow chemistry, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over conventional batch processing. researchgate.net These benefits include enhanced safety due to small reaction volumes, superior heat and mass transfer, and improved reaction kinetics, often leading to higher yields and purity. researchgate.netosti.gov

A typical laboratory-scale continuous flow system is assembled from readily available components, including syringe pumps, reactor coils (often made of PFA tubing), T-mixers for combining reagent streams, and a back-pressure regulator. researchgate.netmit.edu The back-pressure regulator allows for heating solvents above their atmospheric boiling points, which can accelerate reaction rates. researchgate.net

For syntheses involving solids or slurries, which can lead to clogging, specific strategies must be employed. hybrid-chem.com These can include optimizing the solvent system to ensure homogeneity, carefully controlling reagent concentrations, or using specific reactor types like Continuous Stirred Tank Reactors (CSTRs) instead of Plug Flow Reactors (PFRs). rroij.comhybrid-chem.com The modular nature of flow systems allows for the integration of various units for reaction, in-line quenching, liquid-liquid separation, and purification, making it a versatile platform for multi-step syntheses. researchgate.netmit.edu The adoption of continuous flow technology is a key area of research for improving the efficiency, safety, and cost-effectiveness of producing fine chemicals like this compound. rroij.com

The table below details common components used in continuous flow systems.

| Component | Function | Reference |

| Syringe/HPLC Pump | Delivers precise and pulseless flow of reagents. | researchgate.net |

| Reactor Coil/Chip | Provides the environment where the chemical reaction takes place. | researchgate.net |

| T-Mixer / Static Mixer | Ensures rapid and efficient mixing of reagent streams. | researchgate.netmit.edu |

| Back-Pressure Regulator | Maintains a set pressure in the system, allowing for superheating of solvents. | researchgate.net |

| Packed-Bed Reactor | Houses solid-supported reagents or catalysts. | rroij.com |

| Liquid-Liquid Separator | Enables in-line separation and purification of immiscible fluids. | researchgate.net |

Coordination Chemistry of 1 4 Pyridyl Ethylamine

1-(4-Pyridyl)ethylamine as a Ligand in Metal Complexes

This compound can coordinate to metal ions through either the pyridine (B92270) nitrogen, the amine nitrogen, or both, functioning as a monodentate or a bidentate ligand. The coordination behavior is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

As a ligand, this compound can adopt several binding modes. When it coordinates through only one of the nitrogen atoms, it acts as a monodentate ligand. Coordination through both nitrogen atoms results in a chelating bidentate mode, forming a stable five-membered ring with the metal center. Furthermore, it can also act as a bridging ligand, connecting two metal centers.

The coordination of this compound and similar pyridine-containing ligands to metal centers can result in various coordination geometries. The final geometry is dependent on the coordination number of the metal ion and the steric and electronic properties of the ligands. Common geometries include octahedral, tetrahedral, and square planar configurations.

For instance, in related pyridinylmethylamine derivatives, copper(II) complexes have been observed to adopt a square-pyramidal geometry. researchgate.net In the case of complexes with the related ligand 4-(2-aminoethyl)pyridine (4aepy), one-dimensional polymeric structures have been synthesized with metal ions like Zn(II), Ni(II), Cu(II), and Pd(II). researchgate.net In these structures, the 4aepy ligand acts as a bridging ligand, connecting the metal centers. For example, in the complex [Zn(NH₃)(μ-4aepy)Ni(μ-CN)(CN)₃]n, the 4aepy ligand bridges Zn(II) and Ni(II) ions. researchgate.net The zinc ion in this complex exhibits a distorted tetragonal coordination geometry. researchgate.net

Table 1: Examples of Coordination Geometries in Metal Complexes with Pyridine-Derivative Ligands

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | Pyridinylimine derivative | Square-pyramidal | researchgate.net |

| Zn(II)/Ni(II) | 4-(2-aminoethyl)pyridine | Distorted tetragonal | researchgate.net |

| Fe(II) | Chiral tripyridyldiamine | Distorted octahedral | nih.gov |

Stability of Metal-1-(4-Pyridyl)ethylamine Complexes

The stability of metal complexes is a crucial factor that influences their formation and potential applications. The stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). A higher stability constant indicates a greater tendency for the complex to form.

The stability of metal-1-(4-Pyridyl)ethylamine complexes will depend on several factors, including:

The nature of the metal ion: The charge density and the preferred coordination number of the metal ion play a significant role.

The chelate effect: When this compound acts as a bidentate ligand, it forms a stable five-membered chelate ring with the metal ion. This chelate effect generally leads to higher stability compared to complexes with analogous monodentate ligands.

The pH of the solution: The protonation state of both the pyridine and the amine groups is pH-dependent, which in turn affects their ability to coordinate to a metal ion.

Applications in Catalysis and Materials Science through Coordination

The coordination of this compound to metal centers can impart specific catalytic properties to the resulting complexes and can also be utilized in the design of functional materials.

Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic reactions. For example, iron(II) complexes with (pyridyl)imine ligands have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net Transition metal complexes, in a broader sense, are instrumental in catalyzing the synthesis of pyridine bases themselves through reactions like the heterocyclization of acetylenes with nitriles. researchgate.net While direct applications of this compound complexes in catalysis are not extensively documented in the provided search results, the structural similarities to other catalytically active pyridine-containing ligands suggest their potential in this field.

Coordination polymers and metal-organic frameworks (MOFs) are classes of functional materials where metal ions are linked by organic ligands. The bifunctional nature of this compound makes it a suitable candidate for the construction of such materials. By acting as a bridging ligand, it can connect multiple metal centers to form one-, two-, or three-dimensional networks. researchgate.net

These materials can exhibit interesting properties such as porosity, luminescence, and magnetic behavior, which are dependent on the choice of the metal ion and the ligand. For example, polyoxometalate (POM)-based functional materials often incorporate organic ligands and metal cations to tune their properties for applications in magnetism, catalysis, and energy. kit.edu The incorporation of this compound into such frameworks could lead to new materials with tailored functionalities.

Ligands with good donor properties are often employed in the extraction and separation of metal ions from aqueous solutions. Schiff bases, which are structurally related to the imine tautomer of this compound, have been successfully used for the recovery of metal ions like copper(II), nickel(II), and zinc(II) through solvent extraction. mdpi.com The nitrogen atoms in this compound can form stable complexes with various metal ions, facilitating their transfer from an aqueous phase to an organic phase.

The efficiency of the extraction process is influenced by factors such as the pH of the aqueous phase, the concentration of the ligand, and the nature of the organic solvent. nih.gov While specific studies on the use of this compound for metal ion extraction were not found, its chelating ability suggests it could be an effective extractant for certain metal ions.

Supramolecular Assemblies involving this compound Derivatives

The unique molecular structure of this compound, featuring a basic pyridyl nitrogen, a primary amine, and a chiral center, makes it a versatile building block in the construction of complex supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, leading to diverse and functional architectures.

Hydrogen Bonding Interactions in Supramolecular Structures

Hydrogen bonding plays a pivotal role in directing the assembly of this compound derivatives into predictable supramolecular motifs. The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridyl nitrogen) allows for the formation of robust and directional interactions. These interactions are fundamental in the self-assembly processes that lead to the formation of larger, ordered structures in the solid state.

Research has shown that in supramolecular structures involving pyridyl and amine functionalities, hydrogen bonds such as N–H⋯O and O–H⋯N are commonly observed when co-crystallized with carboxylic acids, leading to the formation of dimers and extended chains. The interplay of these primary hydrogen bonds, sometimes supported by weaker C-H...O or C-H...π interactions, dictates the final crystal packing. For instance, in related systems, the combination of hydrogen and halogen bonds has been utilized to construct extended 1-D and 2-D networks with a high degree of predictability. nih.gov The amino-pyrimidine/carboxylic acid synthon, for example, has proven to be a reliable motif in assembling primary structures. nih.gov

Below is a table summarizing typical hydrogen bond interactions observed in supramolecular structures containing pyridyl and amine moieties, based on findings from related systems.

| Interaction Type |

Role in Chiral Supramolecular Architectures

The inherent chirality of this compound, which exists as (R) and (S) enantiomers, makes it a valuable component for the construction of chiral supramolecular architectures. The transfer of chirality from the molecular level to the supramolecular level can lead to the formation of helical structures, chiral cavities, and other asymmetric assemblies with potential applications in enantioselective recognition, catalysis, and separation.

The co-assembly of chiral molecules with achiral additives has been shown to result in supramolecular structures with controlled chirality. nih.gov For example, studies on dipeptides co-assembled with achiral pyridine derivatives have demonstrated the formation of supramolecular gels with helical structures. nih.gov In such systems, the microenvironment of the chiral carbon and the stacking modes of the interacting molecules are crucial for the selective transfer or amplification of chirality. nih.gov This principle can be extended to systems involving chiral this compound, where its stereochemistry can direct the handedness of the resulting supramolecular assembly.

The formation of chiral supramolecular architectures can also be achieved through metal-ligand coordination, where the geometry of the metal center and the arrangement of the chiral ligands generate chirality. researchgate.net The ethylamine (B1201723) group of this compound can be derivatized to introduce other functional groups, further expanding its utility in creating complex chiral structures.

Metal-Organic Frameworks and Coordination Polymers

The pyridyl group of this compound is an excellent coordinating site for metal ions, making it a suitable ligand for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comnih.govfrontiersin.org These materials are crystalline solids constructed from metal ions or clusters linked by organic ligands, resulting in one-, two-, or three-dimensional networks.

The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands under various conditions. frontiersin.org The choice of metal ion, counter-anion, and solvent can all influence the final structure of the resulting framework. frontiersin.org For instance, the use of different counterions has been shown to lead to different dimensionalities in coordination polymers with pyridyl-containing ligands. researchgate.net

The table below provides examples of metal ions and pyridyl-containing ligands that have been used to construct coordination polymers and MOFs, illustrating the versatility of the pyridyl group in coordination chemistry.

| Metal Ion |

Biological and Medicinal Chemistry Research on 1 4 Pyridyl Ethylamine

Investigation of Biological Activity and Mechanisms

The biological activity of 1-(4-Pyridyl)ethylamine is primarily understood through its interactions with specific receptor systems, particularly those for the neurotransmitter histamine (B1213489). Its structural similarity to histamine and its derivatives allows it to modulate the activity of these receptors and their associated signaling pathways.

As an ethylamine (B1201723) derivative featuring an aromatic nitrogen-containing ring, this compound is structurally analogous to biogenic amines and is thus capable of interacting with their corresponding receptors.

Research on compounds with similar structures provides strong evidence for the interaction of this compound with histamine receptors. The histamine receptor family, which includes four G protein-coupled receptors (H1, H2, H3, and H4), is a key target for this compound.

Histamine H1 Receptor (H1R): The H1 receptor is a Gq-coupled receptor involved in allergic reactions and central nervous system functions like wakefulness. nih.gov Structurally related compounds, such as 2-pyridylethylamine, are known H1 receptor agonists. While direct binding data for this compound is not extensively documented in comparative studies, its pyridylethylamine scaffold suggests a likely interaction with the H1 receptor, potentially acting as an agonist.

Histamine H3 Receptor (H3R): The H3 receptor is a Gi/Go-coupled autoreceptor predominantly found in the central nervous system, where it inhibits the synthesis and release of histamine and other neurotransmitters. nih.gov The most significant structural feature of this compound in this context is the methyl group on the alpha-carbon of the ethylamine side chain. Studies on histamine derivatives have shown that this specific α-methylation drastically increases potency at the H3 receptor. vu.nl For instance, (R)-α-methylhistamine is a potent and selective H3 receptor agonist. vu.nl This strongly suggests that this compound also possesses significant activity at the H3 receptor, likely as an agonist.

All histamine receptors are members of the G protein-coupled receptor (GPCR) superfamily, which transduce extracellular signals into intracellular responses via heterotrimeric G proteins. researchgate.net The interaction of this compound with H1 and H3 receptors directly implies modulation of their respective G protein signaling cascades.

Gq Pathway (via H1R): The H1 receptor couples to G proteins of the Gq/11 family. nih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C (PKC), respectively.

Gi/Go Pathway (via H3R): The H3 receptor couples to inhibitory G proteins of the Gi/o family. researchgate.net Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release.

The following table summarizes the receptor interactions and their associated signaling pathways.

| Receptor Subtype | G Protein Coupling | Primary Second Messenger | Inferred Effect of this compound |

| Histamine H1 | Gq/11 | ↑ IP3, DAG, Ca2+ | Agonist-mediated pathway activation |

| Histamine H3 | Gi/o | ↓ cAMP | Agonist-mediated pathway inhibition |

While the pyridine (B92270) moiety is a common feature in many enzyme inhibitors, including kinase and monoamine oxidase (MAO) inhibitors, there is a lack of specific evidence in the scientific literature demonstrating that this compound itself is a direct or potent modulator or inhibitor of specific enzymes. researchgate.netnih.govnih.gov Its primary role in this area of research appears to be that of a chemical scaffold or starting material for the synthesis of more complex and potent enzyme inhibitors. Researchers have utilized its structure to build larger molecules designed to fit into the active sites of enzymes like c-Src kinase or cyclin-dependent kinases. nih.govnih.gov However, the intrinsic enzyme-inhibiting activity of the parent compound has not been a significant focus of published research.

Ligand bias, or functional selectivity, is a phenomenon where a ligand binding to a GPCR preferentially activates one of several possible downstream signaling pathways over others. frontiersin.org For example, a biased agonist might activate G protein signaling but not β-arrestin recruitment, or vice-versa. nih.gov This concept is of significant interest in drug discovery for developing more specific therapeutics with fewer side effects. frontiersin.org

Some agonists at the human H3 receptor have been shown to display significant ligand bias. guidetopharmacology.orgvu.nlnih.gov However, specific studies investigating whether this compound acts as a biased agonist at either the H1 or H3 receptors have not been reported in the literature. Characterizing the potential for ligand bias would require dedicated cellular assays comparing its effect on G protein pathways versus β-arrestin pathways, and such data for this specific compound is not currently available.

Receptor Interactions and Modulation

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, the most critical SAR insights come from comparisons with histamine and its analogs, focusing on its interaction with the H3 receptor.

The key structural modifications from histamine to this compound are the replacement of the imidazole (B134444) ring with a pyridine ring and the addition of a methyl group to the ethylamine side chain. The latter modification is particularly significant.

Role of α-Methylation: The introduction of a methyl group at the alpha-carbon of the ethylamine side chain of histamine is known to dramatically increase agonist potency at the H3 receptor while reducing activity at H1 and H2 receptors. vu.nl This makes the α-methyl group a key determinant of H3 receptor selectivity.

Stereoselectivity: The α-methyl group creates a chiral center, resulting in two stereoisomers: (R)-1-(4-Pyridyl)ethylamine and (S)-1-(4-Pyridyl)ethylamine. In analogous compounds like α-methylhistamine, the biological activity at the H3 receptor resides almost exclusively in the (R)-isomer. The corresponding (S)-isomer is approximately 100-fold less potent. vu.nl This pronounced stereoselectivity highlights the specific conformational requirements of the H3 receptor binding pocket.

These findings establish a clear SAR for the ethylamine portion of the molecule, where the presence and specific stereochemistry of the α-methyl group are crucial for potent H3 receptor agonism.

Impact of Stereochemistry on Biological Activity

The stereochemistry of this compound is a critical determinant of its biological activity. As a chiral molecule, it exists as two enantiomers, (R)-1-(4-Pyridyl)ethylamine and (S)-1-(4-Pyridyl)ethylamine. The spatial arrangement of the ethylamine group relative to the pyridine ring can significantly influence how the molecule interacts with its biological targets.

For instance, in the development of Factor Xa inhibitors, the specific stereoisomer of a compound can dictate its binding affinity and inhibitory potency. Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thrombosis. Research has shown that the precise three-dimensional structure of an inhibitor is crucial for its interaction with the active site of the Factor Xa enzyme. While direct studies on the stereoisomers of this compound itself as Factor Xa inhibitors are not extensively detailed in the provided search results, the principle of stereospecificity is a well-established concept in drug design. The differential activity of enantiomers is a common phenomenon, where one enantiomer may exhibit the desired therapeutic effect while the other may be less active or even contribute to off-target effects.

Derivatization for Enhanced or Modified Bioactivity

The chemical structure of this compound allows for extensive derivatization to create a library of compounds with diverse and potentially enhanced biological activities. The primary amine and the pyridine ring are key functional groups that can be readily modified.

Derivatization strategies often involve acylation, alkylation, or arylation of the amino group, as well as modifications to the pyridine ring. These changes can alter the compound's physicochemical properties, such as its lipophilicity, solubility, and hydrogen bonding capacity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

An example of this approach can be seen in the design of Factor Xa inhibitors, where peptide analogues and peptidomimetics are created. google.com While not directly mentioning this compound, the principle involves modifying a core structure to improve its inhibitory activity. google.com By analogy, attaching various substituents to the this compound scaffold could lead to compounds with improved potency and selectivity for a specific biological target. The goal of such derivatization is to optimize the molecule's fit within the binding pocket of a target protein, thereby enhancing its therapeutic effect.

Pharmaceutical Development and Therapeutic Potential

The versatility of the this compound scaffold has led to its exploration in various areas of pharmaceutical development, with research pointing towards its potential in several therapeutic applications.

Building Block for Complex Organic Molecules

This compound is a valuable building block in the synthesis of more complex organic molecules with potential therapeutic applications. Its bifunctional nature, containing both a primary amine and a pyridine ring, allows it to be incorporated into a wide range of larger molecular frameworks. This is particularly relevant in the construction of heterocyclic compounds, which are prevalent in many approved drugs.

The amine group can be used to form amide, sulfonamide, or urea (B33335) linkages, while the pyridine nitrogen can act as a hydrogen bond acceptor or be quaternized to introduce a positive charge. These features make it a useful synthon for creating libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a starting material is evident in the synthesis of various biologically active molecules, although specific examples directly citing this compound are not detailed in the provided search results.

Potential as Anti-inflammatory Agents

The anti-inflammatory potential of compounds derived from this compound is an area of active investigation. Inflammation is a complex biological response implicated in numerous diseases, and the development of new anti-inflammatory agents is a significant therapeutic goal.

The pyridine moiety is present in several known anti-inflammatory drugs. By modifying the this compound structure, researchers can aim to develop compounds that modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The design of such derivatives would focus on optimizing their interaction with specific targets within the inflammatory cascade to achieve a therapeutic effect.

Modulators of Neurotransmitter Systems

The structural features of this compound make it a candidate for the development of modulators of neurotransmitter systems. The ethylamine side chain is a common motif in many biogenic amines, such as dopamine, norepinephrine, and serotonin, which act as neurotransmitters. The pyridine ring can mimic the aromatic rings found in these endogenous ligands.

Derivatives of this compound could potentially be designed to interact with neurotransmitter receptors or transporters, thereby modulating synaptic transmission. This could have therapeutic implications for a variety of psychiatric and neurological conditions that are characterized by dysregulation of neurotransmitter systems. The ability to systematically modify the structure of this compound provides a platform for developing selective and potent modulators of these important biological targets.

Computational Chemistry and Theoretical Studies of 1 4 Pyridyl Ethylamine

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are fundamental in predicting the three-dimensional structure and dynamic properties of compounds like 1-(4-Pyridyl)ethylamine.

Conformational Analysis: One of the primary applications of molecular modeling is to determine the stable conformations of a molecule. For this compound, this would involve studying the rotation around the single bond connecting the ethylamine (B1201723) group to the pyridine (B92270) ring. By calculating the potential energy as a function of this rotation, a potential energy surface can be generated, revealing the most stable (lowest energy) spatial arrangements of the atoms.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, an MD simulation can track the positions and velocities of the atoms, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor). For this compound, MD simulations could be used to study its solvation properties or its binding dynamics to a target protein.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed description of the electronic structure of molecules. These methods are crucial for understanding chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations could be used to determine a wide range of properties, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity.

Vibrational Frequencies: Which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure.

Below is an illustrative table of the type of data that could be generated from DFT calculations on this compound.

| Property | Calculated Value (Illustrative Example) | Description |

| Total Energy | -385.123 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.4 eV | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

| Mulliken Atomic Charges | See Table Below | The partial charge assigned to each atom in the molecule, indicating sites prone to electrostatic interactions. |

Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (e) |

|---|---|

| N (pyridine) | -0.55 |

| C (alpha) | +0.15 |

| N (amine) | -0.85 |

Prediction of Interaction Mechanisms

A key application of computational chemistry is to predict how a molecule will interact with other molecules, particularly biological macromolecules like proteins. This is central to the field of drug design.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as a derivative of this compound) when bound to a second molecule (a receptor, such as a protein) to form a stable complex. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. The results of a docking study can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. By analyzing a set of known active molecules, a pharmacophore model can be developed. This model can then be used to search large databases of compounds to identify new molecules that are likely to be active. The this compound scaffold could be part of such a pharmacophore.

Ligand Design and Virtual Screening

The this compound structure can serve as a scaffold or fragment in the design of new ligands with desired properties.

Fragment-Based Ligand Design (FBLD): In this approach, small molecular fragments that are known to bind to a target are identified and then elaborated or combined to create more potent ligands. The this compound moiety could be identified through a fragment screen and then computationally "grown" or linked with other fragments to design a novel inhibitor.

Virtual Screening: This is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be performed using methods like molecular docking or by searching for compounds that match a pharmacophore model. A library of compounds containing the this compound scaffold could be virtually screened against a panel of targets to identify potential new drug candidates.

The table below illustrates the typical workflow and outcomes of a virtual screening campaign.

| Step | Description | Outcome |

| Library Preparation | A large database of chemical compounds, potentially including derivatives of this compound, is prepared for screening. This involves generating 3D structures and assigning appropriate chemical properties. | A curated library of molecules ready for computational analysis. |

| Target Preparation | The 3D structure of the biological target (e.g., a protein) is prepared. This may involve adding hydrogen atoms, assigning charges, and defining the binding site. | A receptor model suitable for docking or pharmacophore-based screening. |

| Screening | The library of compounds is computationally screened against the prepared target using methods like docking or pharmacophore searching. | A ranked list of compounds based on their predicted binding affinity or fit to the pharmacophore model. |

| Hit Selection & Analysis | The top-ranked compounds ("hits") are visually inspected and analyzed for their predicted binding modes and interactions with the target. Promising candidates are selected for further experimental testing. | A smaller, prioritized list of compounds with a higher probability of being active against the target. |

Advanced Applications and Future Research Directions

Applications in Agrochemical Development

The pyridine (B92270) scaffold is a highly successful heterocyclic structure in the synthesis of modern plant protection chemicals. researchgate.net Compounds containing a pyridine ring are integral to a wide range of agrochemicals, including herbicides, fungicides, insecticides, and nematicides. researchgate.net 1-(4-Pyridyl)ethylamine, as a pyridine derivative, is a key building block in the synthesis of such agrochemicals. chemimpex.com

The pyridine fragment can significantly modify the properties of a compound, sometimes leading to changes in its application and biological activity. researchgate.net For instance, N-pyridylpyrazole derivatives have been successfully developed and commercialized as insecticides that act on ryanodine receptors. mdpi.com The inclusion of the this compound moiety can influence factors such as a compound's uptake, translocation, and binding affinity to its target site within the pest or plant.

The development of novel pyridine-based agrochemicals is an ongoing area of research, driven by the need for more effective and environmentally benign crop protection solutions. researchgate.netcolab.ws The versatility of the pyridine ring allows for the creation of a diverse library of compounds for screening and optimization.

Advanced Material Science Applications

This compound is explored for its potential in creating advanced materials, such as polymers and coatings. chemimpex.com Its unique chemical properties, including the presence of a reactive amine group and an aromatic pyridine ring, make it a suitable candidate for incorporation into various material structures.

The pyridine moiety can engage in hydrogen bonding and pi-stacking interactions, which can influence the self-assembly and macroscopic properties of materials. Furthermore, the amine group provides a site for polymerization or grafting onto surfaces. These properties can be harnessed to develop materials with tailored characteristics, such as enhanced thermal stability, specific optical properties, or improved adhesion.

Additionally, this compound can serve as a building block for ligands used in the creation of metal complexes, which are essential in catalysis and materials science. chemimpex.com Its ability to form stable coordination compounds enhances its utility in various industrial applications.

Analytical Chemistry Reagent Applications

In the field of analytical chemistry, this compound is utilized as a reagent in various analytical techniques. chemimpex.com Its chemical properties allow it to be used in the detection and quantification of other compounds in complex mixtures. chemimpex.com For example, the amine group can be derivatized to introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence spectroscopy.

The pyridine nitrogen can also be used for coordination with metal ions, which can be the basis for certain analytical methods. While specific examples of its application as an analytical reagent are not detailed in the provided search results, its functional groups suggest potential for use in chromatography, spectroscopy, and electrochemical analysis.

Emerging Research Areas

Emerging research on this compound and related pyridine-containing compounds continues to expand into new and exciting areas. One significant area is the synthesis of chiral tetrahydroisoquinolines, which are important structural motifs in many biologically active molecules and pharmaceuticals. mdpi.com Asymmetric hydrogenation of isoquinolines is a key strategy for accessing these chiral structures, and ligands derived from chiral amines can play a crucial role in the catalytic systems employed. mdpi.com

Furthermore, the development of novel insecticides is a critical area of research. mdpi.com The design and synthesis of new N-pyridylpyrazole derivatives containing different functional moieties are being actively pursued to discover compounds with improved insecticidal activity against various pests. mdpi.com The versatility of the this compound structure makes it a valuable starting point for the creation of diverse molecular architectures for biological screening.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-Pyridyl)ethylamine, and how can purity be ensured?

- Methodology :

- Synthesis : The compound can be synthesized via Staudinger cycloaddition using imines derived from this compound and ketenes. Reaction conditions (e.g., solvent, temperature, and chiral auxiliary selection) significantly impact yield and stereoselectivity .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Purity can be verified via HPLC or GC-MS, with NMR (¹H/¹³C) confirming structural integrity.

- Storage : Due to its hygroscopic nature, store under inert gas (argon/nitrogen) in sealed containers at low temperatures (4°C) to prevent degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Handling Protocols :

- Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact.

- Avoid exposure to oxidizers and moisture to prevent decomposition .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

- Analytical Methods :

- NMR : ¹H and ¹³C NMR can confirm pyridyl and ethylamine group connectivity.

- Circular Dichroism (CD) : Useful for analyzing enantiomeric excess in chiral derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can protein engineering improve the enantioselective synthesis of this compound derivatives?

- Biocatalytic Strategies :

- Enzyme Engineering : Random mutagenesis and semi-rational design of ω-transaminases (e.g., from Arthrobacter sp.) enhance activity and stereoselectivity for asymmetric synthesis of (R)-enantiomers. Key mutations (e.g., F122L or S164A) improve substrate binding and turnover .

- Substrate Scope : Test enzyme variants against substituted pyridyl ketones to optimize reaction efficiency.

Q. What strategies resolve contradictions in diastereoselectivity data for Staudinger cycloadditions involving this compound?

- Experimental Design :

- Variable Screening : Systematically alter reaction parameters (solvent polarity, temperature, Lewis acid catalysts) to identify selectivity drivers .

- Computational Modeling : DFT calculations can predict transition-state geometries and explain steric/electronic effects of substituents.

- Control Experiments : Compare results with structurally analogous amines (e.g., 1-(2-naphthyl)ethylamine) to isolate auxiliary-specific effects.

Q. How can researchers validate synthetic methods for this compound when literature reports conflicting yields?

- Validation Framework :

- Reproducibility Checks : Replicate published procedures with strict adherence to reported conditions.

- Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm compound identity.

- Error Analysis : Quantify uncertainties (e.g., via standard deviations in triplicate runs) and compare with methodological limitations noted in literature .

Critical Considerations for Researchers

- Experimental Reproducibility : Document all parameters (e.g., solvent grade, catalyst batch) to mitigate variability .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from systematic errors.

- Unresolved Questions : Explore the compound’s potential in non-Staudinger reactions (e.g., C–H activation) or as a ligand in coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。